molecular formula C15H20FN3O4 B3013987 Tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate CAS No. 536977-31-8

Tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B3013987
CAS No.: 536977-31-8
M. Wt: 325.34
InChI Key: NRSXRBLLJMNXPS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H20FN3O4 and its molecular weight is 325.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis Processes

Tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate and its derivatives are synthesized through various methods. Liu Ya-hu (2010) presented a synthesis method yielding tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate through a low-cost amination process (Liu Ya-hu, 2010). Furthermore, Zhi-Ping Yang et al. (2021) synthesized tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate using a nucleophilic substitution reaction, confirming the structure through various spectroscopic methods and density functional theory calculations (Zhi-Ping Yang et al., 2021).

Structural Analysis and Characterization

The molecular structures of these compounds have been extensively analyzed. For instance, C. Sanjeevarayappa et al. (2015) characterized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate using spectroscopic evidence and single crystal X-ray diffraction, revealing its crystalline nature and intermolecular interactions (C. Sanjeevarayappa et al., 2015). Similarly, Ashwini Gumireddy et al. (2021) reported the crystal structure of a sterically congested piperazine derivative, highlighting its pharmaceutical potential (Ashwini Gumireddy et al., 2021).

Applications in Material Sciences and Medicinal Chemistry

Material Sciences

In the field of material sciences, compounds such as this compound are used for various applications. B. Praveen et al. (2021) investigated the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in acidic conditions, revealing its potential as an effective corrosion inhibitor (B. Praveen et al., 2021).

Medicinal Chemistry

In medicinal chemistry, these compounds serve as intermediates for the synthesis of biologically active molecules. Miao Zhen-yuan (2006) improved the synthetic process of a piperazine-1-carboxylic t-butyl ester used as a key intermediate for triazole antifungal agents (Miao Zhen-yuan, 2006).

Safety and Hazards

For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)11-4-5-13(19(21)22)12(16)10-11/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSXRBLLJMNXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2,4-difluoro-nitro-benzene (2.2 mL, 20 mmol), piperazine-1-carboxylic acid tert-butyl ester (3.7 g, 20 mmol), and triethylamine (10 mL) in anhydrous DMF (20 mL) was stirred at 90° C. for 16 hr. After the reaction, the reaction mixture was mixed with water and ethyl acetate, and two layers were separated. The aqueous layer was extracted with ethyl acetate twice. Organic layers were collected, combined, washed with brine, dried over sodium sulfate, filtered, and concentrated. The residue was applied on a silica gel flash column with ethyl acetate and hexanes as eluenting solvents to give 4-(3-fluoro-4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (2.1 gm, 32%) as a brown solid. LCMS calcd for C15H20FN3O4 (m/e) 325, obsd 326 (M+H).
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
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Quantity
20 mL
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solvent
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-2-fluoro-1-nitrobenzene (5 g, 23 mmol), tert-butyl piperazine-1-carboxylate (4.24 g, 23 mmol), palladium diacetate (0.51 g, 2.3 mmol), (±)-2,2′-bis(diphenylphosphino)-1,1′-binaphthalene (2.13 g, 3.4 mmol) and cesium carbonate (14.8 g, 45 mmol) in toluene (120 mL) was heated under nitrogen at 60° C. for 20 hours. After cooling to ambient temperature, the mixture was concentrated and the residue was diluted with dichloromethane (300 mL) and washed with water. The combined organic phase was washed with brine, dried over sodium sulfate, filtered and concentrated. The residue was purified by flash chromatography on silica gel (200-300 mesh) eluting with 3/1 petroleum ether/ethyl acetate to give the title compound. MS: 348 (M+Na+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.51 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

2,4-dinitrobenzene (1.2 g), N-Boc-piperazine (1.4 g) and potassium carbonate (1.2 g) were dissolved in dimethylformamide (5 mL) and stirred at 50° C. overnight. Then, the mixture was distilled under reduced pressure to remove dimethylformamide, added with water, and extracted with ethyl acetate. The thus obtained organic layer was washed with brine, and water was removed with sodium sulfate, and the solvent was removed by distillation under reduced pressure. The mixture was purified by column chromatography (silica gel) to obtain target compounds (Rf=0.3, hexane:ethyl acetate=2:1) and (tert-butyl-4-(5-fluoro-2-nitrophenyl)piperazin-1-carboxylate (Rf=0.6, hexane:ethyl acetate=2:1).
Quantity
1.2 g
Type
reactant
Reaction Step One
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1.4 g
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reactant
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1.2 g
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reactant
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5 mL
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solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

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